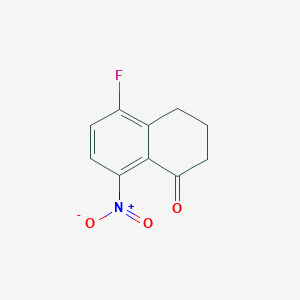
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the naphthalene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Fluorination: Introduction of the fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Reduction: Reduction of the nitro group to an amine, followed by cyclization to form the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially converting the dihydronaphthalenone to a naphthoquinone derivative.
Reduction: Reduction of the nitro group to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one may have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to the presence of the nitro and fluorine groups.
Medicine: Exploration as a potential pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Industry: Use in the production of advanced materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction to form reactive intermediates, while the fluorine atom might enhance binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-8-nitronaphthalene: Lacks the dihydro component but shares the fluorine and nitro substituents.
8-Nitro-3,4-dihydronaphthalen-1(2H)-one: Similar structure without the fluorine atom.
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Similar structure without the nitro group.
Uniqueness
The combination of fluorine and nitro groups in 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
143654-63-1 |
|---|---|
Formule moléculaire |
C10H8FNO3 |
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
5-fluoro-8-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8FNO3/c11-7-4-5-8(12(14)15)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2 |
Clé InChI |
VTHOHONRMLWGNM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C(=O)C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













